molecular formula C56H68N6O9 B1683557 Vintriptol CAS No. 81600-06-8

Vintriptol

Cat. No.: B1683557
CAS No.: 81600-06-8
M. Wt: 969.2 g/mol
InChI Key: IQDSXWRQCKDBMW-UHFFFAOYSA-N
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Description

Vintriptol is a biochemical compound known for its potential antitumor activity. It is a tryptophan ester derivative of vinblastine, a well-known vinca alkaloid used in cancer treatment . This compound has been studied for its effects on various cancer cell lines and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vintriptol is synthesized through a series of chemical reactions involving vinblastine and tryptophan. The process typically involves esterification, where vinblastine is reacted with tryptophan under specific conditions to form the ester derivative . The reaction conditions include the use of organic solvents such as dichloromethane or chloroform, and the reaction is often carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate and purify this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Vintriptol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Vintriptol has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Cancer Research: this compound has shown promise as an antitumor agent in preclinical studies.

    Drug Development: this compound is being explored as a lead compound for the development of new anticancer drugs.

    Biological Studies: this compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.

Mechanism of Action

Vintriptol exerts its effects by targeting specific molecular pathways involved in cancer cell growth and proliferation. It binds to tubulin, a protein that plays a crucial role in cell division, and disrupts the formation of microtubules. This leads to the inhibition of mitosis and ultimately results in cell death . The compound also affects other cellular pathways, including those involved in apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Vintriptol is similar to other vinca alkaloids such as vinblastine and vincristine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Vinblastine
  • Vincristine
  • Vindesine
  • Vinorelbine

These compounds share a common mechanism of action but differ in their chemical structures and specific applications .

Biological Activity

Vintriptol, a tryptophan ester derivative of vinblastine, has garnered attention for its potential antitumor activity. This compound is being investigated for its efficacy in cancer treatment and its mechanism of action, which involves disrupting cellular processes critical for cancer cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and case studies.

This compound primarily exerts its effects through the inhibition of tubulin polymerization. Tubulin is a protein essential for the formation of microtubules, which are critical for mitosis and cellular structure. By binding to tubulin, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other vinca alkaloids like vinblastine and vincristine, but this compound exhibits unique properties that may enhance its therapeutic profile.

Preclinical Studies

Preclinical studies have demonstrated this compound's antitumor activity across various cancer cell lines and animal models. A notable study indicated that this compound showed significant antiproliferative effects against non-small cell lung cancer (NSCLC) and other malignancies. The compound has been evaluated in both in vitro and in vivo settings, revealing promising results in terms of tumor growth inhibition and induction of apoptosis .

Clinical Trials

This compound has undergone several clinical trials to assess its safety and efficacy. A Phase I clinical trial involving 47 patients with advanced cancer reported disease stabilization in some participants. The recommended dosing schedule was established at 30 mg/m² per week, indicating a favorable safety profile . The outcomes suggest that this compound may be a viable candidate for further clinical development.

Case Studies

Case studies play a vital role in understanding the clinical implications of new treatments. One case study documented the use of this compound in a patient with advanced NSCLC who experienced stabilization of disease after treatment. This case highlights the potential for this compound to provide therapeutic benefits in challenging cancer cases .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other vinca alkaloids:

Compound Mechanism Efficacy Clinical Use
This compoundTubulin inhibitorPromising in preclinical trialsAdvanced cancer
VinblastineTubulin inhibitorEstablished efficacyLymphomas, solid tumors
VincristineTubulin inhibitorEstablished efficacyPediatric leukemia
VindesineTubulin inhibitorModerate efficacyVarious cancers
VinorelbineTubulin inhibitorHigh efficacyNon-small cell lung cancer

Properties

CAS No.

81600-06-8

Molecular Formula

C56H68N6O9

Molecular Weight

969.2 g/mol

IUPAC Name

methyl 13-[10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65)

InChI Key

IQDSXWRQCKDBMW-UHFFFAOYSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(L-tryptophan ethyl ester)-4-deacetylvinblastine-3-carboxamide
vintripol
vintriptol
vintrypol
VTrpE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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